molecular formula C10H13ClN2O2S B2945959 N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide CAS No. 794582-33-5

N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide

Cat. No.: B2945959
CAS No.: 794582-33-5
M. Wt: 260.74
InChI Key: ORNAVESLKQKKHV-UHFFFAOYSA-N
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Description

N'-(2-Chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene backbone substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 4 and 5, respectively. The 2-chloroacetyl moiety is attached to the hydrazide group, forming a reactive synthon for further derivatization . This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-355898) and is primarily utilized as a precursor in the synthesis of bioactive heterocycles, including pyrazole, thiazole, and fused-ring systems .

Properties

IUPAC Name

N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c1-3-7-4-8(16-6(7)2)10(15)13-12-9(14)5-11/h4H,3,5H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNAVESLKQKKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)C(=O)NNC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures, such as benzimidazoles, n-phenylcarbamates, and benzamides, are known to inhibit microtubule assembly by binding to β-tubulin. This interaction disrupts the normal function of microtubules, leading to various downstream effects.

Action Environment

The action, efficacy, and stability of N’-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide can be influenced by various environmental factors. For instance, acetylation reactions involving similar compounds have been successfully carried out in environmentally benign brine solution. This suggests that the compound’s action might be influenced by the pH, temperature, and ionic strength of its environment.

Biological Activity

N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2O2SC_{10}H_{13}ClN_{2}O_{2}S. Its structure includes a thiophene ring, which contributes to its aromatic properties and potential interactions with biological targets. The presence of the chloroacetyl group and the carbohydrazide moiety enhances its reactivity and biological profile.

Structural Features

Feature Description
Thiophene Ring Five-membered aromatic ring containing sulfur
Chloroacetyl Group Enhances reactivity and potential interactions
Carbohydrazide Moiety Contributes to biological activity

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity

Studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.20 μM against VEGFR-2 kinase, indicating strong inhibitory activity in vitro . While specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial properties. In a study involving a range of thiophene compounds, several exhibited significant antibacterial activity against various strains, suggesting that this compound may also possess similar effects .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Common methods include:

  • Formation of the Thiophene Ring : Utilizing thiophene precursors.
  • Chloroacetylation : Introducing the chloroacetyl group via acylation reactions.
  • Hydrazone Formation : Reacting with hydrazine derivatives to form the carbohydrazide moiety.

Synthesis Overview

Step Reaction Type Reagents Needed
1. Thiophene FormationCyclizationThiophene precursor
2. ChloroacetylationAcylationChloroacetyl chloride
3. Hydrazone FormationCondensationHydrazine derivative

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of several thiophene derivatives, including those structurally similar to this compound. The results indicated promising activity against various cancer cell lines, with some compounds achieving IC50 values as low as 0.096 μM against breast cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene-based compounds. The study revealed that certain derivatives exhibited significant inhibition against gram-positive and gram-negative bacteria, suggesting that this compound may also be effective .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Comparative Overview of Selected Carbothiohydrazide Derivatives
Compound Name Core Structure Substituents/Functional Groups Key Biological Activities Synthesis Method References
N'-(2-Chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide Thiophene 4-Ethyl, 5-methyl, 2-chloroacetyl Not reported (precursor role) Chloroacetyl chloride reaction
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene 3-Chloro, 4-pentadecyl, benzylidene Antibacterial, antifungal Condensation with aldehydes
2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) Benzohydrazide Thiophene-2-ylmethylene, ortho-hydroxy Corrosion inhibition (metal complexes) Ultrasound-assisted synthesis
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide Pyrazole-thiophene 4-Chlorophenyl, 5-methylthiophene Antitumor (inferred from analogues) Multi-step cyclization
N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide Imidazo-benzothiazole 4-Chlorophenyl, tetrahydroimidazo-benzothiazole Not reported (structural complexity) Condensation and cyclization

Crystallographic and Spectroscopic Validation

  • Single-crystal X-ray diffraction (e.g., SHELX software ) confirmed the E-configuration of imine bonds in analogues like (2E)-2-[1-(1,3-benzodioxol-5-yl)...hydrazinecarboxamide .
  • The target compound’s structure is inferred from NMR and mass spectral data, consistent with methods in .

Q & A

Basic: What are the optimized synthetic routes for N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide, and how are intermediates characterized?

Methodological Answer:
A common approach involves condensing thiophene-2-carbohydrazide derivatives with chloroacetyl chloride in ethanol under reflux (60–80°C, 6–8 hours). For example, analogous compounds were synthesized by reacting 5-methylthiophene-2-carbohydrazide with 2-chloroacetyl chloride in ethanol, followed by recrystallization in methanol to achieve >70% yield . Key intermediates (e.g., hydrazide precursors) are characterized via:

  • 1H/13C NMR : To confirm hydrazide formation (N–H peaks at δ 9–11 ppm) and substitution patterns.
  • FT-IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate functional groups.
  • Melting Point (m.p.) : Consistency with literature data ensures purity.

Basic: How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR : The hydrazide proton (N–H) appears as a singlet at δ ~10.2 ppm. Thiophene protons resonate as distinct multiplets (δ 6.5–7.5 ppm), with ethyl/methyl groups at δ 1.2–2.5 ppm. Splitting patterns confirm substitution positions .
  • 13C NMR : Carbonyl carbons (C=O) appear at δ 165–170 ppm; thiophene carbons are δ 120–140 ppm.
  • FT-IR : A strong C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) are diagnostic. Absence of O–H stretches (3300–3500 cm⁻¹) rules out unreacted starting materials .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:
Discrepancies (e.g., unexpected dihedral angles or bond lengths) require:

  • Density Functional Theory (DFT) : Compare computed vs. experimental NMR/IR spectra to identify conformational differences. For example, a 5° deviation in thiophene ring planarity may explain shifted NMR peaks .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) affecting crystallographic packing vs. solution-state spectroscopy .
  • Dynamic NMR : Probe rotational barriers of substituents (e.g., ethyl groups) to assess time-averaged vs. solid-state structures .

Advanced: What crystallographic tools (e.g., SHELX, WinGX) are used to analyze hydrogen bonding and molecular packing?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. A typical R-factor < 0.05 ensures accuracy .
  • SHELXL Refinement : Anisotropic displacement parameters (ADPs) model thermal motion. Hydrogen bonds (e.g., N–H···O) are identified using distance (2.8–3.2 Å) and angle (140–180°) criteria .
  • WinGX/ORTEP Visualization : Generate ellipsoid plots to assess molecular geometry and packing diagrams to reveal π-stacking or van der Waals interactions . For example, weak C–H···π interactions (3.4 Å) stabilize crystal lattices in related thiophene derivatives .

Advanced: How can computational methods predict the reactivity of the 2-chloroacetyl group in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions (e.g., chloroacetyl C=O) prone to nucleophilic attack. The chloroacetyl group’s LUMO energy (-1.5 eV) correlates with reactivity toward amines/thiols .
  • Transition State Modeling (Gaussian 16) : Calculate activation barriers for SN2 mechanisms. For example, substitution with pyridine derivatives proceeds via a trigonal bipyramidal TS (ΔG‡ ~25 kcal/mol) .
  • Solvent Effects (COSMO-RS) : Simulate solvent polarity (e.g., DMF vs. ethanol) on reaction rates. Polar aprotic solvents enhance leaving-group departure .

Advanced: What strategies validate biological activity hypotheses (e.g., antibacterial) for this compound?

Methodological Answer:

  • In Silico Docking (AutoDock Vina) : Target bacterial enzymes (e.g., dihydrofolate reductase) with the compound’s thiophene core. A docking score ≤ -7.0 kcal/mol suggests strong binding .
  • MIC Assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains. For analogs, MIC values of 8–16 µg/mL indicate potency .
  • DNA Binding Studies (UV-Vis Titration) : Monitor hypochromicity at 260 nm to assess intercalation. A binding constant (Kb) > 10⁴ M⁻¹ implies groove-binding modes .

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